molecular formula C10H7F3O5 B13143243 3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid

3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid

Cat. No.: B13143243
M. Wt: 264.15 g/mol
InChI Key: MBADIZYTEQXXCA-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H7F3O5 It is characterized by the presence of both methoxycarbonyl and trifluoromethoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the methoxycarbonyl and trifluoromethoxy groups onto a benzoic acid derivative. One common method involves the esterification of 3-hydroxy-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)benzoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.

    3-Methoxycarbonylbenzoic acid: Lacks the trifluoromethoxy group, affecting its lipophilicity and metabolic stability.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic and steric effects.

Uniqueness

3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid is unique due to the combination of methoxycarbonyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. This combination enhances its potential for various applications in research and industry.

Properties

Molecular Formula

C10H7F3O5

Molecular Weight

264.15 g/mol

IUPAC Name

3-methoxycarbonyl-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H7F3O5/c1-17-9(16)6-2-5(8(14)15)3-7(4-6)18-10(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

MBADIZYTEQXXCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)OC(F)(F)F

Origin of Product

United States

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